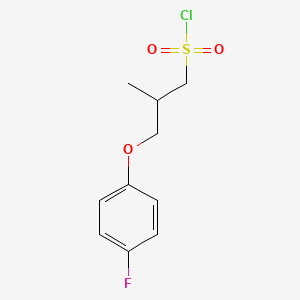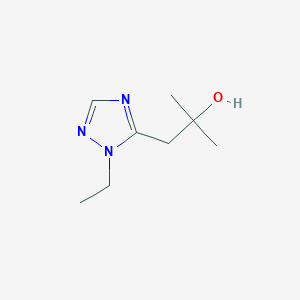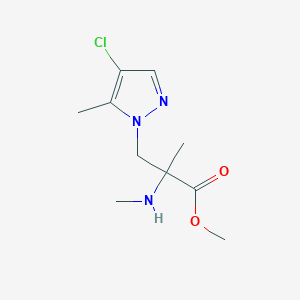
Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate: is a chemical compound with a complex structure that includes a pyrazole ring substituted with chlorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-5-methyl-1H-pyrazole with methyl 2-bromo-2-methylpropanoate in the presence of a base to form the desired product . The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate: Lacks the methylamino group, making it less complex.
Uniqueness
Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methyl and methylamino groups.
Propriétés
Formule moléculaire |
C10H16ClN3O2 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
methyl 3-(4-chloro-5-methylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)5-13-14(7)6-10(2,12-3)9(15)16-4/h5,12H,6H2,1-4H3 |
Clé InChI |
PFCYAGUZKYYCJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CC(C)(C(=O)OC)NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)
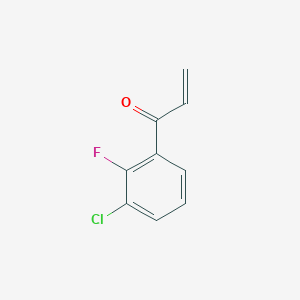

![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)

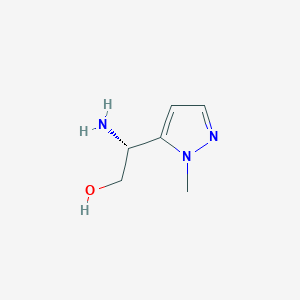
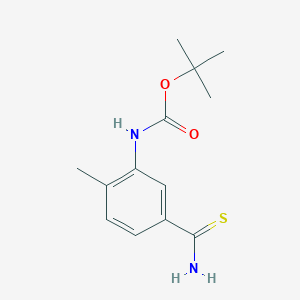

![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)


